(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acryloyl group could participate in addition reactions, while the isoxazole ring might be involved in substitution reactions or ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .Scientific Research Applications
Synthesis and Transformations
- The compound plays a role in the synthesis of complex organic structures. For example, El’chaninov et al. (2018) describe the synthesis of related compounds through a series of reactions involving furan derivatives and other chemical entities, demonstrating the compound's utility in creating diverse molecular structures (El’chaninov, Aleksandrov, & Stepanov, 2018).
Derivatives and Antiprotozoal Agents
- The compound has been used as a starting material or intermediate in the synthesis of various derivatives with potential biological activities. Ismail et al. (2004) synthesized derivatives of the compound that showed promising antiprotozoal activity, highlighting its potential in medicinal chemistry (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Heterocyclic Synthesis
- The compound is instrumental in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Papers by Youssef et al. (2012) and Abu-Melha (2013) demonstrate its use in creating various heterocyclic structures with potential antimicrobial properties (Youssef, Azab, & Youssef, 2012), (Abu-Melha, 2013).
Computational Chemistry
- Studies like those conducted by Singh et al. (2014) utilize the compound in computational chemistry research, providing insights into its electronic structure and potential chemical interactions (Singh, Rawat, & Sahu, 2014).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. This might include using personal protective equipment and following safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .
Future Directions
Properties
IUPAC Name |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-9-14(21-26-11)17(24)20-18-19-13-6-7-22(10-15(13)27-18)16(23)5-4-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,24)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWNWIPFMVXLSP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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